molecular formula C18H20N2O4 B5708646 [(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate

[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate

Cat. No.: B5708646
M. Wt: 328.4 g/mol
InChI Key: QMODFMUTEKRDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate is an organic compound that features a unique structure combining an amino group, a phenyl ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate typically involves the condensation of an amino group with a carbonyl compound, followed by esterification. One common method involves the reaction of 3,4-diethoxybenzoic acid with an appropriate amine under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate can be compared with similar compounds such as:

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-22-15-11-10-14(12-16(15)23-4-2)18(21)24-20-17(19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMODFMUTEKRDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.